7-硝基-2-苯基-1H-吲哚-5-羧酸乙酯

描述

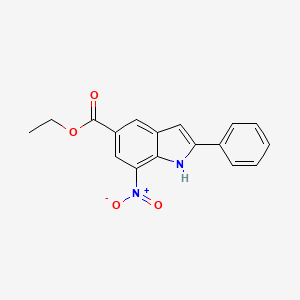

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and an ester functional group

科学研究应用

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body . These interactions result in changes that make indole derivatives biologically vital .

Biochemical Pathways

Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways and their downstream effects.

Result of Action

Indole derivatives are known to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It is known that the action of indole derivatives can be influenced by various factors, including the environment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-phenylindole to introduce the nitro group at the 7-position. This is followed by esterification of the carboxyl group at the 5-position using ethanol and an acid catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .

化学反应分析

Types of Reactions

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Electrophiles such as halogens, nitrating agents.

Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Reduction: 7-amino-2-phenyl-1H-indole-5-carboxylate.

Substitution: Various substituted phenyl derivatives.

Hydrolysis: 7-nitro-2-phenyl-1H-indole-5-carboxylic acid.

相似化合物的比较

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

5-nitroindole: Lacks the ester and phenyl groups, resulting in different reactivity and applications.

2-phenylindole: Lacks the nitro and ester groups, leading to distinct chemical properties.

The unique combination of functional groups in ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate makes it a versatile compound with diverse applications and reactivity.

生物活性

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate features an indole core substituted at the 7-position with a nitro group and at the 5-position with an ethyl ester. This structural configuration is crucial for its biological activity, particularly in targeting various cellular pathways.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antiproliferative activities against various cancer cell lines. For instance, compounds similar to ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate have shown GI50 values ranging from 26 nM to 86 nM in different assays, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line A-549 | Cell Line MCF-7 | Cell Line Panc-1 | Average GI50 (nM) |

|---|---|---|---|---|

| Ethyl 7-nitro derivative | 92% viability | 102 ± 10 | 106 ± 10 | 104 |

| Va | 91% viability | 25 ± 2 | 28 ± 2 | 26 |

| Vb | 88% viability | 58 ± 5 | 61 ± 6 | 59 |

| Vc | 91% viability | 54 ± 5 | 57 ± 5 | 56 |

The most potent derivatives, such as compound Va, exhibited superior inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value of approximately nM, demonstrating enhanced efficacy compared to standard treatments like erlotinib .

The biological activity of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is largely attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that these compounds may interfere with the EGFR and BRAF signaling pathways, which are critical in many cancers .

Moreover, the nitro group at the seventh position may enhance electron affinity, thereby increasing the compound's reactivity with cellular targets.

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties, particularly against HIV integrase. Compounds similar to ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate have shown potential as integrase strand transfer inhibitors (INSTIs), which are vital for blocking viral replication .

Table 2: Antiviral Activity Against HIV Integrase

| Compound | IC50 (μM) |

|---|---|

| Indole derivative A | |

| Indole derivative B |

These findings suggest that modifications on the indole scaffold can significantly enhance antiviral potency through improved binding interactions with viral components .

Antimicrobial Activity

In addition to anticancer and antiviral properties, ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate exhibits antimicrobial activities. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicate that these compounds can serve as potential candidates for developing new antimicrobial agents.

Table 3: Antimicrobial Activity

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | |

| Bacillus mycoides | |

| C. albicans |

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the indole ring significantly impact biological activity. The presence of electron-withdrawing groups like nitro enhances antiproliferative effects, while alkoxy or halogen substitutions can modulate receptor affinity and selectivity .

属性

IUPAC Name |

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSJBFGCCFUSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。